molecular formula C14H11N3 B186197 3-(2-Quinoxalinyl)aniline CAS No. 432004-76-7

3-(2-Quinoxalinyl)aniline

Cat. No. B186197
M. Wt: 221.26 g/mol
InChI Key: FTKCJWKPAZRHTL-UHFFFAOYSA-N
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Description

“3-(2-Quinoxalinyl)aniline” is a chemical compound with the molecular formula C14H11N3 . It has a molecular weight of 221.26 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-(2-Quinoxalinyl)aniline” contains a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

“3-(2-Quinoxalinyl)aniline” is a solid substance . It has a molecular weight of 221.26 and a molecular formula of C14H11N3 .

Scientific Research Applications

3-(2-Quinoxalinyl)aniline is a biochemical used in proteomics research . Its molecular formula is C14H11N3 and it has a molecular weight of 221.26 .

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

  • Medicinal Chemistry

    • Quinoline motifs, which are similar to quinoxaline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline derivatives have medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
  • Synthesis of Potential Chemotherapeutic Quinoxalinones

    • Quinoxaline derivatives can be synthesized via biocatalysis .
    • The reaction of o-phenylenediamine with oxalic acid can lead to the production of 1,4-dihydro quinoxaline-2,3-dione, which can then be reacted with ethane-1,2-diamine to yield 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one .
  • Synthesis of Quinoxaline-2,3(1 H,4 H)-dithione

    • The reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide (NaSH) can lead to the synthesis of quinoxaline-2,3(1 H,4 H)-dithione .
  • Syntheses of Quinolines and Their Derivatives from α,β-Unsaturated Aldehydes

    • Quinoline motifs, which are similar to quinoxaline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • A facile and efficient one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives

    • Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory .
    • The synthesis of potential chemotherapeutic quinoxalinones via biocatalysis has been reported .
  • Novel Synthetic Routes to Prepare Quinoxaline Derivatives

    • The reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide (NaSH) can lead to the synthesis of quinoxaline-2,3(1 H,4 H)-dithione .

Safety And Hazards

“3-(2-Quinoxalinyl)aniline” is classified as a GHS07 substance . It is considered a hazard due to its potential for acute toxicity, whether through oral ingestion, skin contact, or inhalation . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also considered very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-quinoxalin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCJWKPAZRHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355580
Record name 3-(2-quinoxalinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Quinoxalinyl)aniline

CAS RN

432004-76-7
Record name 3-(2-quinoxalinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(3-nitrophenyl)quinoxaline (9.4 g, 37.4 mmol), SnCl2.H2O (28 g, 13.48 mmol) in CHCl3 (95 mL) was heated to 90° C. for 15 minutes, cooled to room temperature, added to ice water (190 mL), and basified to pH 10 with 50% aqueous NaOH, adding ice as necessary to maintain the temperature below 10° C. The mixture was extracted with ethyl acetate (500 mL), and the organic phase was filtered through a Celite pad, which was washed once with ethyl acetate (150 mL). The combined organics phases were washed with brine and dried, and then solvent was evaporated in vacuo. The resulting solid was recrystallized from toluene to afford (3-quinoxalin-2-ylphenyl)amine (5.6 g, 68% yield). LCMS calculated for C14H11N3 (M+H): 222.26. found 222. 1H-NMR (400 MHz, DMSO-d6) δH: 9.42 (1H, s), 8.11-8.00 (2H, m), 7.94-7.75 (2H, m), 7.55 (1H, s), 7.42 (1H, d, J=7 Hz), 7.22 (1H, m), 6.72 (1H, m), 5.42 (2H, br. s).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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